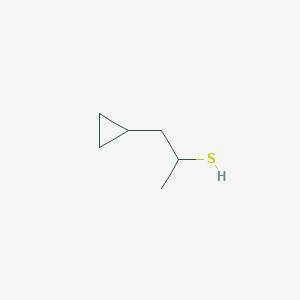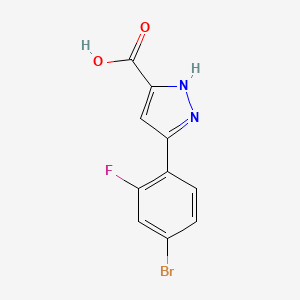
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a bromo and fluorophenyl group
Preparation Methods
The synthesis of 5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the bromo and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It serves as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary, but typically include interactions with active sites or allosteric sites on the target proteins.
Comparison with Similar Compounds
Similar compounds to 5-(4-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid include other halogenated pyrazole derivatives such as:
- 5-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can impart distinct properties compared to its analogs.
Properties
Molecular Formula |
C10H6BrFN2O2 |
|---|---|
Molecular Weight |
285.07 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
KMBUEMWPYVZZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
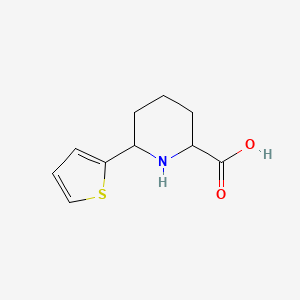
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)
![1-methyl-N-[(2-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13273108.png)

![4,9-Dioxa-1-azaspiro[5.6]dodecane](/img/structure/B13273120.png)
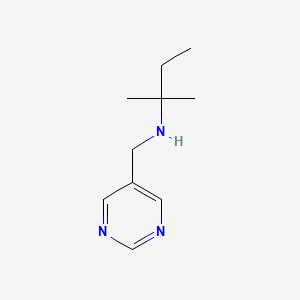

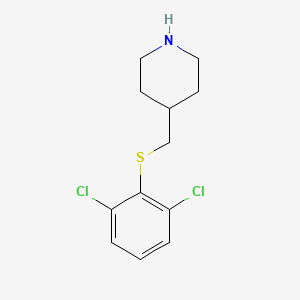
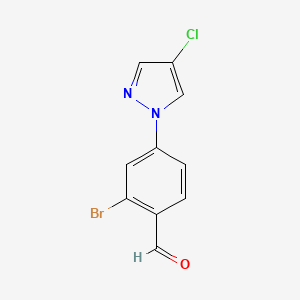
amine](/img/structure/B13273148.png)
amine](/img/structure/B13273151.png)
